2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole
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Overview
Description
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole is a compound that features a piperidine ring attached to an indole moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The indole structure is also a common motif in many natural products and pharmaceuticals, making this compound of particular interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole typically involves the reaction of 4-phenylpiperidine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction . This method allows for the formation of the carbon-carbon bond between the piperidine and indole rings under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as hydrogenation, cyclization, and functional group transformations to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.
Scientific Research Applications
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors, such as opioid receptors, which can mediate analgesic effects . The indole structure may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole: Similar structure but with a piperazine ring instead of piperidine.
2-[(4-Methylpiperidin-1-yl)methyl]-1H-indole: Similar structure with a methyl group on the piperidine ring.
2-[(4-Fluorophenylpiperidin-1-yl)methyl]-1H-indole: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole is unique due to its specific combination of the piperidine and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
827016-73-9 |
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Molecular Formula |
C20H22N2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)17-10-12-22(13-11-17)15-19-14-18-8-4-5-9-20(18)21-19/h1-9,14,17,21H,10-13,15H2 |
InChI Key |
YLWWPOXJDJXQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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